1-(3,3-Diphenylpropionyl)piperazine hydrochloride
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Overview
Description
1-(3,3-Diphenylpropionyl)piperazine hydrochloride is a chemical compound with the molecular formula C19H23ClN2O and a molecular weight of 330.85 g/mol. It is an unsymmetrically N-substituted piperazine used in the preparation of (pyridylcyanomethyl)piperazines, which are orally active platelet-activating factor (PAF) antagonists.
Preparation Methods
The preparation of 1-(3,3-Diphenylpropionyl)piperazine hydrochloride involves the reaction of 3,3-diphenylpropionyl chloride with piperazine in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. After the reaction is complete, the product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Chemical Reactions Analysis
1-(3,3-Diphenylpropionyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Scientific Research Applications
1-(3,3-Diphenylpropionyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various piperazine derivatives, which are important intermediates in organic synthesis.
Biology: The compound is used in the study of PAF antagonists, which have potential therapeutic applications in treating inflammatory diseases.
Medicine: It is investigated for its potential use in developing new drugs for treating conditions such as asthma, allergies, and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,3-Diphenylpropionyl)piperazine hydrochloride involves its interaction with PAF receptors. By binding to these receptors, the compound inhibits the action of PAF, a potent inflammatory mediator. This inhibition helps reduce inflammation and other related symptoms.
Comparison with Similar Compounds
1-(3,3-Diphenylpropionyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound is used as an intermediate in the synthesis of atypical antipsychotic drugs.
1-(3-Chlorophenyl)piperazine dihydrochloride: This compound is used in neuroscience research to study the effects of serotonin receptor agonists.
The uniqueness of this compound lies in its specific use as a PAF antagonist, which distinguishes it from other piperazine derivatives.
Properties
IUPAC Name |
3,3-diphenyl-1-piperazin-1-ylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c22-19(21-13-11-20-12-14-21)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-10,18,20H,11-15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGWZDJMTKGFCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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